molecular formula C4H7BF3K B3118176 Potassium (Z)-but-2-en-1-yltrifluoroborate CAS No. 233664-54-5

Potassium (Z)-but-2-en-1-yltrifluoroborate

Cat. No.: B3118176
CAS No.: 233664-54-5
M. Wt: 162.01 g/mol
InChI Key: SIQCEUGOWYYTQR-OLGQORCHSA-N
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Description

Potassium (Z)-but-2-en-1-yltrifluoroborate: is an organoboron compound that features a potassium cation and a trifluoroborate anion. This compound is of interest in organic synthesis due to its stability and reactivity, particularly in cross-coupling reactions. The presence of the trifluoroborate group enhances the compound’s utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (Z)-but-2-en-1-yltrifluoroborate can be synthesized through the reaction of (Z)-but-2-en-1-ylboronic acid with potassium hydrogen fluoride. The reaction typically occurs in an aqueous medium and is facilitated by the presence of a base such as potassium carbonate. The reaction conditions often involve moderate temperatures and a controlled pH to ensure the stability of the trifluoroborate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically purified through crystallization or other separation techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Potassium (Z)-but-2-en-1-yltrifluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced species.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes and other reduced hydrocarbons.

    Substitution: Various substituted organoboron compounds.

Scientific Research Applications

Chemistry: Potassium (Z)-but-2-en-1-yltrifluoroborate is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also explored for its potential in drug development due to its ability to form stable carbon-boron bonds.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of potassium (Z)-but-2-en-1-yltrifluoroborate involves the formation of a boronate complex with the target molecule. This complex undergoes various transformations depending on the reaction conditions and reagents used. The trifluoroborate group acts as a leaving group, facilitating the formation of new bonds and the modification of the target molecule.

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison: Potassium (Z)-but-2-en-1-yltrifluoroborate is unique due to its (Z)-but-2-en-1-yl group, which provides specific reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly useful in selective organic transformations and cross-coupling reactions.

Properties

IUPAC Name

potassium;[(Z)-but-2-enyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQCEUGOWYYTQR-OLGQORCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC=CC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C/C=C\C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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